molecular formula C15H15N3O3 B12090595 Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- CAS No. 153800-56-7

Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)-

Cat. No.: B12090595
CAS No.: 153800-56-7
M. Wt: 285.30 g/mol
InChI Key: NVBYMKRVALHWMV-UHFFFAOYSA-N
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Description

Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)-, is an azo compound characterized by the diazene functional group (–N=N–) bridging two aromatic substituents: a 4-methoxy-2,5-dimethylphenyl group and a 4-nitrophenyl group . This compound falls under the broader class of diazenes, which are derivatives of HN=NH where both hydrogens are replaced by organic groups . The IUPAC nomenclature prioritizes the lowest numbering for substituents, with the diazene group defining the parent chain .

Key structural features include:

  • 4-Methoxy-2,5-dimethylphenyl group: A benzene ring substituted with a methoxy (–OCH₃) group at position 4 and methyl (–CH₃) groups at positions 2 and 5.
  • 4-Nitrophenyl group: A benzene ring with a nitro (–NO₂) group at position 4.
  • Configuration: The (1E)-stereodescriptor (trans configuration) is typical for such diazenes, as seen in related compounds .

The CAS Registry Number for this compound is 29418-59-5 , and its molecular formula is C₁₅H₁₅N₃O₃, derived from the substituents and diazene core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153800-56-7

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

(4-methoxy-2,5-dimethylphenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C15H15N3O3/c1-10-9-15(21-3)11(2)8-14(10)17-16-12-4-6-13(7-5-12)18(19)20/h4-9H,1-3H3

InChI Key

NVBYMKRVALHWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization of p-Nitroaniline

The preparation begins with the diazotization of p-nitroaniline. In a cooled mixture of concentrated hydrochloric acid, water, and ethanol, p-nitroaniline is dissolved and treated with potassium nitrite at 0°C to form the corresponding diazonium salt. This intermediate is highly reactive and must be maintained at low temperatures to prevent premature decomposition.

Coupling with 2,5-Dimethylphenol

The diazonium salt is subsequently coupled with 2,5-dimethylphenol in an alkaline medium. A solution of 2,5-dimethylphenol in sodium hydroxide is slowly added to the diazonium salt, resulting in the formation of a red precipitate identified as 2,5-dimethyl-[(4-nitrophenyl)azo]-phenol. This intermediate is isolated via filtration and dried, achieving an 86% yield. The reaction’s success hinges on precise pH control (neutralization to pH 7) and temperature management to avoid side reactions.

O-Alkylation for Methoxy Group Introduction

Reaction Conditions and Reagents

The phenolic hydroxyl group of 2,5-dimethyl-[(4-nitrophenyl)azo]-phenol undergoes O-alkylation to introduce the methoxy substituent. In methylethylketone (MEK), the intermediate is reacted with iodomethane in the presence of potassium carbonate and a catalytic amount of potassium iodide. The mixture is refluxed for two hours, facilitating the nucleophilic substitution reaction.

Table 1: O-Alkylation Reaction Parameters

ParameterValue
SolventMethylethylketone (MEK)
Alkylating AgentIodomethane
BasePotassium Carbonate
CatalystPotassium Iodide
TemperatureReflux (80°C)
Reaction Time2 hours
Yield95%

Purification and Yield

Post-reaction, the crude product is purified via silica gel chromatography using a hexane-ethyl acetate (1:1 v/v) eluent. This step removes unreacted starting materials and byproducts, yielding DMNPAA as a crystalline solid with a melting point of approximately 145°C. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure, with distinct signals for the methoxy group (δ 3.93 ppm in 1H^1H NMR) and nitro stretching vibrations (1521 cm1^{-1} in IR).

Characterization of Diazene Derivatives

Spectroscopic Analysis

DMNPAA is characterized by 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy. Key spectral features include:

  • 1H^1H NMR (CDCl3_3) : Doublets at δ 8.34 ppm and δ 7.95 ppm (aromatic protons adjacent to nitro groups), a singlet at δ 3.93 ppm (methoxy group), and two singlets at δ 2.69 ppm and δ 2.27 ppm (methyl groups on the aromatic ring).

  • IR (KBr) : Peaks at 1608 cm1^{-1} (C=C stretching), 1521 cm1^{-1} (asymmetric NO2_2 stretching), and 1246 cm1^{-1} (C-O stretching of methoxy group).

Table 2: Key Spectroscopic Data for DMNPAA

TechniqueKey SignalsAssignment
1H^1H NMRδ 3.93 (s, 3H)Methoxy group
δ 2.69, 2.27 (s, 6H)Aromatic methyl groups
IR1521 cm1^{-1}Nitro asymmetric stretching
1246 cm1^{-1}Methoxy C-O stretching

Physicochemical Properties

DMNPAA exhibits polarized light-induced birefringence, making it relevant for photonic applications . Its stability under thermal and photolytic conditions remains under investigation, though the electron-withdrawing nitro group likely enhances photostability compared to non-nitrated analogs.

Chemical Reactions Analysis

Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Photonic Applications

Photoinduced Birefringence
DMNPAA exhibits remarkable photoinduced birefringence properties when dispersed in photoconducting materials. This characteristic is crucial for applications in optical devices where light manipulation is required. The compound's ability to change refractive index upon exposure to polarized light makes it suitable for use in optical switches and modulators .

Synthesis and Characterization
The synthesis of DMNPAA involves the reaction of 2,5-dimethyl-[(4-nitrophenyl)azo]-phenol with various alkylating agents, yielding a high purity product (up to 95%) with a melting point of 145 °C. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the compound .

Material Science

Nonlinear Optical Properties
Research indicates that DMNPAA possesses nonlinear optical (NLO) properties, making it a candidate for NLO materials. These properties are essential for developing advanced materials used in telecommunications and laser technology. The molecular structure of DMNPAA contributes to its high polarizability, which is advantageous for applications requiring efficient light modulation .

Potential Applications

  • Optical Limiters : Due to its NLO characteristics, DMNPAA can be explored as a component in optical limiting devices that protect sensors from damage caused by intense light.
  • Photonic Devices : Its birefringent nature allows for potential applications in photonic crystals and waveguides.

Biological Applications

Antioxidant and Anti-inflammatory Properties
Studies have shown that diazene derivatives, including DMNPAA, exhibit antioxidant and anti-inflammatory activities. These properties are vital for developing therapeutic agents aimed at combating oxidative stress-related diseases and inflammatory conditions .

Synthesis of Derivatives
The synthesis of DMNPAA has led to the exploration of its derivatives with enhanced biological activity. For example, modifications to the diazene structure can improve its efficacy against specific biological targets, making it a focus for drug development .

Case Study 1: Photonic Applications

A study demonstrated that DMNPAA incorporated into polymer matrices exhibited enhanced birefringence under polarized light exposure. This property was utilized in the development of advanced optical devices capable of dynamic light control, showcasing the compound's potential in real-world applications .

In another study focusing on diazene derivatives, researchers evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the DMNPAA structure significantly increased its anti-cancer activity compared to unmodified compounds . This highlights the importance of structural variations in enhancing biological efficacy.

Summary Table: Key Properties and Applications of DMNPAA

Application AreaKey PropertiesPotential Uses
PhotonicsPhotoinduced birefringenceOptical switches, modulators
Material ScienceNonlinear optical propertiesOptical limiters, photonic devices
Biological ResearchAntioxidant and anti-inflammatoryTherapeutic agents for oxidative stress

Mechanism of Action

The mechanism of action of Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form stable radicals also contributes to its reactivity and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo compounds with aromatic substituents are widely studied for their electronic properties, stability, and applications in dyes and materials science. Below is a comparative analysis of diazene derivatives with structural similarities:

Table 1: Comparative Data for Diazene Derivatives

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- 29418-59-5 C₁₅H₁₅N₃O₃ 4-methoxy-2,5-dimethylphenyl; 4-nitrophenyl 285.31 Potential dye intermediate; electronic tuning via substituents
Diazene, (4-nitrophenyl)phenyl 2491-52-3 C₁₂H₉N₃O₂ Phenyl; 4-nitrophenyl 227.22 Classic azo dye precursor; nitro group enhances photostability
Diazene, hydroxy(4-nitrophenyl)-, sodium salt 32352-96-8 C₆H₅N₃NaO₃ Hydroxy; 4-nitrophenyl 190.11 Water-soluble derivative; used in analytical chemistry
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-methyl-4-nitrophenyl)diazenyl]phenyl]- 73287-49-7 C₂₄H₂₈N₆O₈ Complex acetoxy and methylnitrophenyl 552.53 Specialty polymer additive; high thermal stability

Key Findings :

Electronic Effects :

  • The 4-nitrophenyl group is common in all compounds, providing strong electron-withdrawing effects that stabilize the diazene group and shift absorption spectra to longer wavelengths (bathochromic shift) .
  • The 4-methoxy-2,5-dimethylphenyl group in the target compound introduces electron-donating methoxy and methyl groups, which may counteract the nitro group’s electron-withdrawing effects, leading to unique optoelectronic properties .

Solubility and Stability :

  • Sodium salts (e.g., CAS 32352-96-8) exhibit enhanced water solubility due to ionic character, unlike hydrophobic derivatives like the target compound .
  • Methyl and methoxy groups in the target compound likely improve thermal stability compared to simpler azo dyes .

Applications :

  • Dyes : Compounds with nitro groups (e.g., CAS 2491-52-3) are historically used as textile dyes due to intense coloration and resistance to fading .
  • Materials Science : Derivatives with complex substituents (e.g., CAS 73287-49-7) are employed in polymer stabilization and optoelectronic devices .

Notes

  • Nomenclature: The term “azo compound” is retained for derivatives of diazene (HN=NH) under IUPAC rules .
  • Data Reliability : NIST-standardized data (e.g., CAS 29418-59-5) is authoritative but may lack application-specific details .

Biological Activity

Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)-, is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 257.25 g/mol
  • Density : 1.25 g/cm³
  • Boiling Point : 434.4 °C
  • LogP : 4.54 (indicating lipophilicity)

The presence of both methoxy and nitro groups significantly influences its electronic properties and biological interactions .

The biological activity of diazene compounds like (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- often involves their ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that interact with cellular targets, potentially leading to various biological effects such as:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which may be attributed to its ability to disrupt cellular processes in bacteria.
  • Anticancer Activity : Studies suggest that similar diazene derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Structure-Activity Relationships (SAR)

Research indicates that the substitution patterns on the aromatic rings significantly affect the compound's biological activity. For instance:

  • The presence of the methoxy group enhances lipophilicity, improving membrane permeability and bioavailability.
  • The nitro group contributes to electron-withdrawing properties, which can enhance reactivity towards biological targets.

Antimicrobial Activity

A study conducted on various diazene derivatives demonstrated that (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
DiazeneE. coli32
DiazeneS. aureus16
DiazeneP. aeruginosa64

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis via caspase activation
HeLa15Mitochondrial disruption

Applications in Drug Development

Given its promising biological activities, diazene derivatives are being explored for potential therapeutic applications. Research is ongoing to optimize their structures for enhanced efficacy and reduced toxicity. The compound's ability to serve as a precursor in synthetic pathways also makes it valuable in medicinal chemistry for developing new drugs .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)-, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with substituted benzaldehyde derivatives and amino-triazole precursors (as in ). Dissolve reactants in absolute ethanol with glacial acetic acid as a catalyst.
  • Step 2 : Reflux for 4–6 hours under inert atmosphere to minimize side reactions.
  • Step 3 : Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate).
  • Key Variables : Prolonged reflux (>6 hours) may degrade nitro groups, while insufficient time reduces coupling efficiency. Solvent polarity affects crystallization .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to characterize this diazene compound?

  • Methodology :

  • NMR : Use deuterated DMSO to resolve methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Assign NOESY correlations to confirm substituent positions.
  • IR : Confirm the azo (–N=N–) stretch at ~1450–1600 cm⁻¹ and nitro (–NO₂) at ~1520 cm⁻¹.
  • UV-Vis : Monitor π→π* transitions of the azo group (λmax ~400–450 nm) in ethanol; solvent polarity shifts absorbance .

Q. What are the stability considerations for this diazene under ambient vs. controlled conditions?

  • Methodology :

  • Store in amber vials at –20°C under argon to prevent photodegradation and oxidation.
  • Assess stability via TLC or HPLC over 48 hours at room temperature. Nitro groups are prone to reduction in acidic/basic conditions .

Advanced Research Questions

Q. How do substituents (methoxy, nitro, methyl) influence the photochemical isomerization and denitrogenation pathways of this diazene?

  • Methodology :

  • Use nanosecond flash photolysis to track transient intermediates. Compare quantum yields in solution vs. solid state (e.g., single crystals).
  • Key Finding : Methoxy groups stabilize singlet radical pairs, enhancing cage recombination (ratio >33 in crystals vs. 7.1 in solution). Nitro groups accelerate N₂ loss (~sub-picosecond timescale) .

Q. What computational approaches (DFT, MD) best model the electronic structure and reactivity of this compound?

  • Methodology :

  • Optimize geometry using B3LYP/6-31G(d) in Gaussian. Calculate HOMO-LUMO gaps to predict redox behavior.
  • Simulate isomerization barriers with CCSD(T)/aug-cc-pVTZ. Validate against experimental UV-Vis and NMR data .
  • Quantum Simulation : Google’s Sycamore processor accurately modeled diazene isomerization, aligning with classical DFT results .

Q. How does this diazene interact with biological macromolecules (e.g., enzymes, DNA) in medicinal chemistry applications?

  • Methodology :

  • Perform docking studies (AutoDock Vina) to assess binding affinity toward target proteins (e.g., kinases).
  • Validate via fluorescence quenching assays with BSA (bovine serum albumin) to measure hydrophobic interactions.
  • Caution : Nitro groups may confer mutagenicity; test Ames assay compatibility .

Q. What mechanistic insights explain contradictory data on radical recombination vs. disproportionation in diazene photolysis?

  • Methodology :

  • Analyze ESR spectra to identify radical species (e.g., tert-butyl vs. biphenylmethyl radicals).
  • Compare solvent cage effects in polar (acetonitrile) vs. nonpolar (benzene) media.
  • Key Insight : Disproportionation dominates in solution (ratio 1.6 for mixed radicals), while crystal constraints favor recombination .

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